![molecular formula C13H8OS B14361322 2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane CAS No. 95360-21-7](/img/structure/B14361322.png)
2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane is a complex organic compound featuring a thiophene ring, a butadiyne chain, and an oxirane ring. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including organic synthesis, materials science, and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which forms the butadiyne chain by coupling a terminal alkyne with a dihaloalkene in the presence of a palladium catalyst and a copper co-catalyst. The thiophene ring can be introduced through a subsequent cyclization reaction. Finally, the oxirane ring is formed via an epoxidation reaction using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
化学反应分析
Types of Reactions
2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene ring.
Reduction: Reduction reactions can target the triple bonds in the butadiyne chain, converting them into alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄) can be used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted thiophenes depending on the electrophile used.
科学研究应用
2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The thiophene ring can interact with various enzymes, potentially inhibiting their activity. The butadiyne chain provides structural rigidity, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}furan: Similar structure but with a furan ring instead of an oxirane ring.
2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}pyrrole: Contains a pyrrole ring instead of an oxirane ring.
Uniqueness
The presence of the oxirane ring in 2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane makes it unique compared to its analogs. The oxirane ring’s reactivity allows for unique interactions with biological targets, potentially leading to distinct biological activities and applications.
属性
IUPAC Name |
2-[4-(5-prop-1-ynylthiophen-2-yl)buta-1,3-diynyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS/c1-2-5-12-8-9-13(15-12)7-4-3-6-11-10-14-11/h8-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORPJMGPMRONSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=C(S1)C#CC#CC2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561455 |
Source


|
| Record name | 2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95360-21-7 |
Source


|
| Record name | 2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
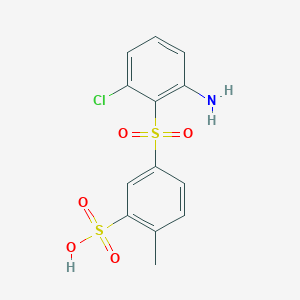
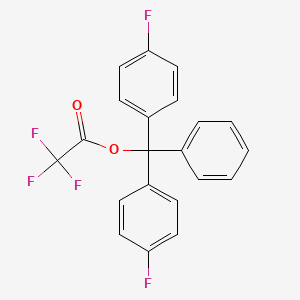
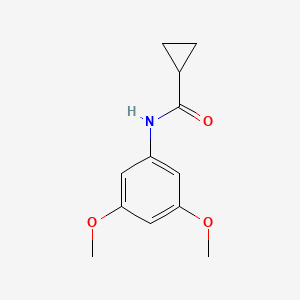

![4-[Bis(ethylsulfanyl)methyl]-2-iodophenol](/img/structure/B14361276.png)
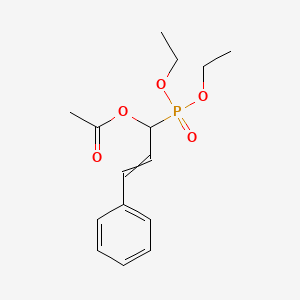
![{4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14361290.png)
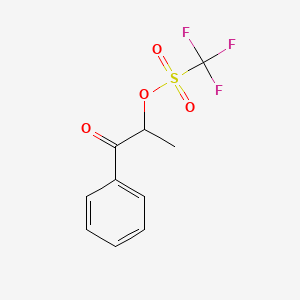
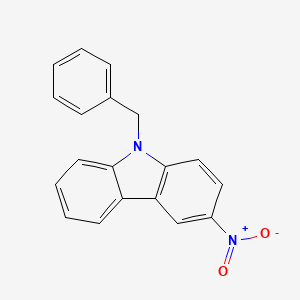
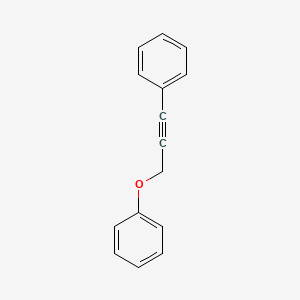
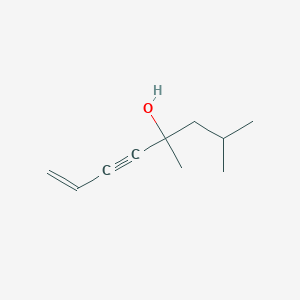
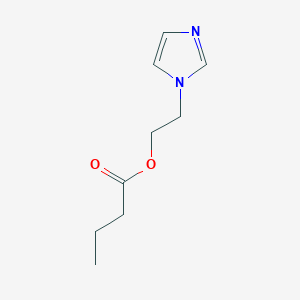
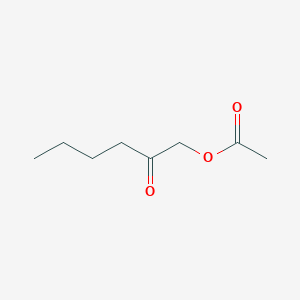
![4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14361334.png)
